Weak Antimicrobial Biofilm Inhibition Provides a Clean Baseline for Negative Control or Potency Optimization Studies
1,3-Dichloro-6-ethylisoquinoline exhibits only weak inhibition of biofilm formation in Enterococcus faecalis, with an IC₅₀ value of 24.9 µM (2.49E+4 nM) [1]. This activity is substantially weaker than many optimized antimicrobial isoquinoline derivatives, which often achieve MIC values in the low micromolar to nanomolar range. For example, a series of 1,3-di- and 1,3,4-tri-substituted isoquinolines have been reported as cAK inhibitors with IC₅₀ values between 30-50 nM [2]. This stark contrast in potency positions 1,3-Dichloro-6-ethylisoquinoline as a valuable low-activity baseline or a starting scaffold for targeted optimization rather than a potent antimicrobial agent itself.
| Evidence Dimension | Biofilm inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 24.9 µM (2.49E+4 nM) |
| Comparator Or Baseline | Optimized 1,3,4-tri-substituted isoquinolines (cAK inhibitors): IC₅₀ = 30-50 nM |
| Quantified Difference | ~500- to 800-fold less potent |
| Conditions | Enterococcus faecalis biofilm formation assay; 20 hr incubation; crystal violet staining analysis |
Why This Matters
This quantitative weakness is a critical selection criterion for researchers requiring a low-activity negative control or a clean starting point for structure-activity relationship (SAR) campaigns to improve antimicrobial potency.
- [1] BindingDB. (2020). BDBM50497188 CHEMBL3115988: IC₅₀ = 2.49E+4 nM against Enterococcus faecalis biofilm formation. View Source
- [2] CPRiL. (n.d.). cAK Inhibitors: 1,3-di-substituted and 1,3,4-tri-substituted isoquinolines with IC₅₀ values 30-50 nM. View Source
